![molecular formula C17H21BrF3N5O B10963201 2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10963201.png)
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with a unique structure It combines a pyrazole ring, a trifluoromethyl group, and a cyclopropyl moiety The presence of bromine and methyl groups further enhances its chemical diversity
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common approach involves Suzuki–Miyaura cross-coupling, which joins boron-containing fragments with other organic groups. Specifically, the reaction utilizes an organoboron reagent (such as an arylboronic acid or boronate ester) and a palladium catalyst. The bromo and trifluoromethyl substituents are introduced during this coupling process .
Reaction Conditions:: The reaction typically occurs under mild conditions, making it suitable for functional group-tolerant transformations. Solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used. The reaction temperature ranges from room temperature to moderate heating.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key step. Optimization of reagents, catalysts, and reaction conditions ensures efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions::
Cross-Coupling: The compound participates in Suzuki–Miyaura cross-coupling, forming carbon–carbon bonds.
Substitution: The bromine atom can undergo nucleophilic substitution reactions.
Reduction/Oxidation: Depending on reaction conditions, reduction or oxidation of functional groups may occur.
Arylboronic Acids/Boronate Esters: Used as boron sources in cross-coupling.
Palladium Catalysts: Facilitate transmetalation and oxidative addition.
Major Products:: The main product of the Suzuki–Miyaura coupling is the desired compound itself. Isomers or side products may also form.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for more complex molecules.
Fluorinated Ligands: The trifluoromethyl group enhances ligand properties in coordination chemistry.
Drug Discovery: Its unique structure makes it valuable for drug development.
Biological Activity: Investigating its effects on biological targets (e.g., enzymes, receptors).
Materials Science:
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers often compare this compound to related pyrazolines, considering their substituents and reactivity.
Properties
Molecular Formula |
C17H21BrF3N5O |
|---|---|
Molecular Weight |
448.3 g/mol |
IUPAC Name |
2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C17H21BrF3N5O/c1-9-12(10(2)25(4)22-9)7-24(3)13(27)8-26-15(11-5-6-11)14(18)16(23-26)17(19,20)21/h11H,5-8H2,1-4H3 |
InChI Key |
UKYIXPBTCVQQET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Phenylacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10963122.png)
![2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10963127.png)
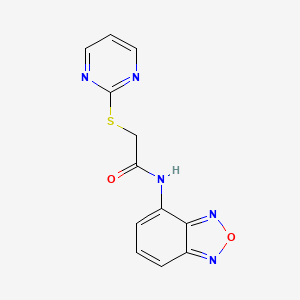
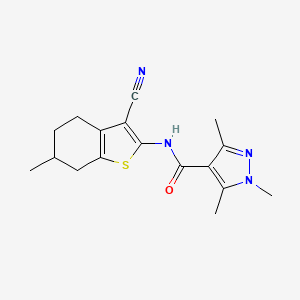
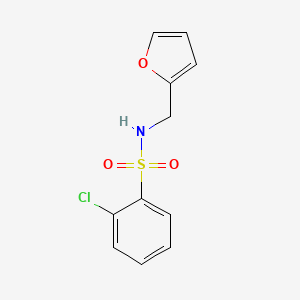
![1-(5-Chloro-2-methoxyphenyl)-3-[1-(pyridin-2-yl)ethyl]urea](/img/structure/B10963148.png)
![1-ethyl-N-[3-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10963152.png)

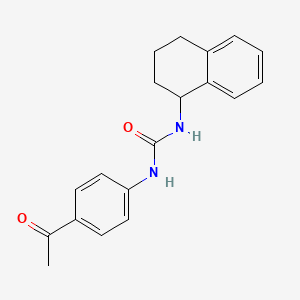
![1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B10963178.png)
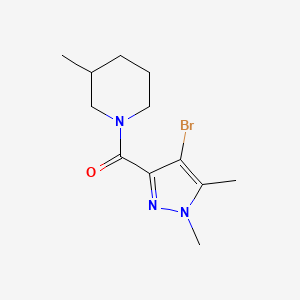
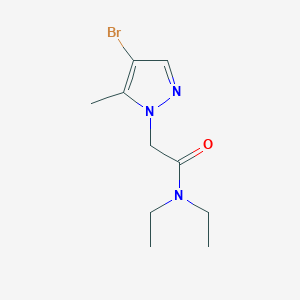
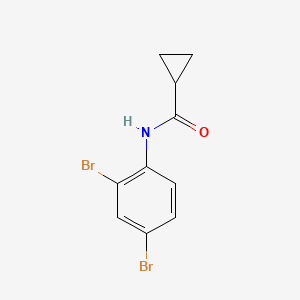
![1-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]methanesulfonamide](/img/structure/B10963195.png)
